Tert-butyl 2-(2-chloro-6-formylpyridin-4-YL)ethylcarbamate
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Overview
Description
Tert-butyl 2-(2-chloro-6-formylpyridin-4-YL)ethylcarbamate is a chemical compound with the molecular formula C13H17ClN2O3 It is a derivative of pyridine, featuring a chloro and formyl group on the pyridine ring, and a tert-butyl carbamate group attached via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-chloro-6-formylpyridin-4-YL)ethylcarbamate typically involves multi-step organic reactions. One common method starts with the chlorination of a pyridine derivative, followed by formylation to introduce the formyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-chloro-6-formylpyridin-4-YL)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(2-chloro-6-formylpyridin-4-YL)ethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-chloro-6-formylpyridin-4-YL)ethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-chloro-4-formylpyridin-3-yl)carbamate: Similar structure but with different positioning of the formyl group.
Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate: Another isomer with the formyl group in a different position.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: A related compound with a different core structure.
Uniqueness
The combination of a chloro and formyl group on the pyridine ring, along with the tert-butyl carbamate moiety, makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H17ClN2O3 |
---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-chloro-6-formylpyridin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17ClN2O3/c1-13(2,3)19-12(18)15-5-4-9-6-10(8-17)16-11(14)7-9/h6-8H,4-5H2,1-3H3,(H,15,18) |
InChI Key |
QIYYSAWPPQCYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=NC(=C1)Cl)C=O |
Origin of Product |
United States |
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